molecular formula C17H16ClN5O2 B15108596 5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951894-55-6

5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15108596
CAS No.: 951894-55-6
M. Wt: 357.8 g/mol
InChI Key: HERTUQSTNOCDSN-UHFFFAOYSA-N
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Description

5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Substitution Reactions: Introduction of the amino group and the carboxamide group can be done through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the triazole core with the appropriate phenyl groups under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Using large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl groups.

    Substitution: Various substitution reactions can occur, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum can be used in some reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its triazole core, which is a common motif in many pharmaceuticals.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors in the body, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds with the triazole core, such as 1,2,3-triazole-4-carboxylic acid.

    Phenyl-Substituted Triazoles: Compounds with similar phenyl substitutions, like 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide.

Uniqueness

The uniqueness of 5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can confer unique biological activities or chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

951894-55-6

Molecular Formula

C17H16ClN5O2

Molecular Weight

357.8 g/mol

IUPAC Name

5-amino-N-(2-chlorophenyl)-1-(4-ethoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-12-9-7-11(8-10-12)23-16(19)15(21-22-23)17(24)20-14-6-4-3-5-13(14)18/h3-10H,2,19H2,1H3,(H,20,24)

InChI Key

HERTUQSTNOCDSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)N

Origin of Product

United States

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